N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Overview
Description
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is a chemical compound with the molecular formula C7H13NO4 . It is also known as MXE.
Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is defined by its molecular formula, C7H13NO4 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Scientific Research Applications
Antimalarial Activity
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide derivatives have shown promise as antimalarial agents. An optimized synthesis method for these compounds led to the discovery of new 1,2-dioxane-4-carboxamides with significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. One such derivative demonstrated antimalarial activity comparable to the natural product plakortin, showcasing the potential of the 1,2-dioxane scaffold in antimalarial drug development (Lombardo et al., 2014).
Responsive Polymers
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide structures have also been incorporated into responsive polymers. Research into thermoresponsive polysilsesquioxanes containing N-(methoxyethyl)methylamide structures with carboxylic acid groups revealed new materials that exhibit temperature and pH-sensitive behaviors. These polymers demonstrated a change in lower critical solution temperature (LCST) with variations in pH, indicating potential applications in smart materials and responsive systems (Minami et al., 2011).
Synthetic Utility in Organic Chemistry
The N-methoxy-N-methylamide group, known as Weinreb amide, is highlighted for its significant synthetic utility in organic chemistry. It serves as an acylating agent for organolithium or organomagnesium reagents and as a surrogate for aldehyde groups, facilitating a wide range of synthetic transformations. Its application extends from academic research to industrial-scale production in the pharmaceutical industry, underlining its importance as a versatile building block (Balasubramaniam & Aidhen, 2008).
Advanced Material Synthesis
Additionally, the incorporation of N-methoxy-N-methyl-1,4-dioxane-2-carboxamide units into polysilsesquioxanes for graft polymerization has been explored. This approach yielded thermoresponsive materials capable of undergoing hydrophobic aggregation, opening new avenues for the development of advanced materials with tailored properties (Kashio et al., 2010).
properties
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAHEVTGMUNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1COCCO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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